Quinoline-3,4-diamine
Overview
Description
Quinoline-3,4-diamine is an aromatic nitrogen-containing heterocyclic compound It is a derivative of quinoline, which is a privileged scaffold in medicinal chemistry due to its wide range of biological activities
Mechanism of Action
Target of Action
Quinoline-3,4-diamine, a derivative of quinoline, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . This interaction forms the basis for its broad spectrum of bioactivity, which includes antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. For instance, certain derivatives of quinoline have been found to inhibit quorum sensing, a central communication system in bacteria . This inhibition can prevent biofilm formation and disrupt pre-formed biofilms, thereby reducing the virulence of the bacteria .
Biochemical Pathways
this compound affects several biochemical pathways. As an inhibitor of quorum sensing, it can disrupt the communication between bacteria, thereby affecting their ability to form biofilms . This disruption can have downstream effects on the bacteria’s virulence and resistance to antibiotics .
Pharmacokinetics
Quinoline derivatives are generally known for their broad spectrum of bioactivities and low toxicity on human cells , suggesting that they may have favorable ADME properties.
Result of Action
The action of this compound at the molecular and cellular level results in a reduction of bacterial virulence. For example, it has been found to reduce biofilm formation by nearly 50% and pre-formed biofilm masses by 25% . It also significantly reduces the synthesis of pyocyanin, a virulence factor, by over 70% .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms and the physical characteristics of the environment can affect the compound’s ability to inhibit quorum sensing and reduce biofilm formation
Biochemical Analysis
Biochemical Properties
Quinoline-3,4-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate in glycolysis . This inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. Additionally, this compound interacts with various biomolecules, including thiol, amine, and hydroxyl groups, due to its electrophilic properties .
Cellular Effects
This compound has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to LDHA, inhibiting its activity and thereby reducing lactate production . This inhibition leads to an accumulation of glycolytic intermediates and a shift towards oxidative phosphorylation. Additionally, this compound modulates gene expression by affecting transcription factors such as NF-κB . These molecular interactions result in altered cellular metabolism and reduced inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycolysis and persistent anti-inflammatory effects . The stability and activity of the compound can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular enzymes and proteins at high concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with LDHA and other enzymes involved in glycolysis . By inhibiting LDHA, the compound reduces lactate production and promotes oxidative phosphorylation. This shift in metabolic flux leads to increased oxygen consumption and altered levels of glycolytic intermediates . Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial proteins may enhance its effects on oxidative phosphorylation .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within mitochondria, where it interacts with mitochondrial proteins involved in oxidative phosphorylation . This localization is likely facilitated by targeting signals or post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of the compound plays a crucial role in its biochemical and pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Nitro Precursors: One common method for synthesizing Quinoline-3,4-diamine involves the reduction of 3-nitroquinoline using stannous chloride dihydrate in ethanol.
Skraup Synthesis: This classical method involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above-mentioned synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Quinoline-3,4-diamine can undergo oxidation reactions to form quinoline-3,4-dione.
Reduction: It can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Stannous chloride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid, Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinoline-3,4-dione.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-3,4-diamine has a broad range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antimalarial, and antimicrobial agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Quinoline-3,4-diamine can be compared with other quinoline derivatives such as:
Quinoline-4-amine: Similar in structure but differs in the position of the amino group, leading to different biological activities.
Quinoline-2,3-diamine: Another isomer with distinct chemical properties and applications.
Quinoxaline: A related compound with a different ring structure, used in similar applications but with unique properties.
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
quinoline-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOMICFLROGMAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363836 | |
Record name | 3,4-Diaminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87751-33-5 | |
Record name | 3,4-Diaminoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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